1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound that belongs to a class of chemicals known for their antifungal properties. This compound is structurally related to several pharmaceutical agents, including fluconazole and voriconazole, which are utilized in the treatment of fungal infections. The molecular formula for this compound is CHFNO, and its molecular weight is approximately 223.18 g/mol. The compound features a difluorophenyl group and a triazole moiety, which contribute to its biological activity.
The compound can be classified as an antifungal agent and is recognized as an impurity related to fluconazole and voriconazole. It has been documented in various patents and scientific literature due to its significance in medicinal chemistry and pharmaceutical applications. The source of its synthesis often involves the reaction of specific halogenated precursors with triazole derivatives .
The synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves several key steps:
The molecular structure of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone includes:
Key structural data include:
The primary reactions involving this compound include:
The reactions are characterized by specific conditions such as temperature control and the use of inert atmospheres (e.g., nitrogen or hydrogen) to prevent unwanted side reactions.
The mechanism by which 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone exerts its antifungal effects likely involves:
Studies indicate that derivatives of this compound exhibit significant antifungal activity against various strains, although specific quantitative data on efficacy may vary across different studies .
Relevant analyses indicate that the compound maintains structural integrity under various conditions typical for pharmaceutical applications .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is primarily utilized in scientific research related to antifungal drug development. Its role as an impurity in fluconazole and voriconazole formulations emphasizes its importance in ensuring the quality and efficacy of these medications. Additionally, ongoing research explores its potential applications in other therapeutic areas due to its unique chemical structure and properties .
This heterocyclic organic compound, systematically named 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, represents a critical intermediate in modern antifungal drug development. Characterized by the molecular formula C₁₀H₇F₂N₃O and a molecular weight of 223.18 g/mol, it integrates a difluorinated aromatic system with a 1,2,4-triazole heterocycle through an ethanone linker [2] [5]. Its structural architecture underpins specific binding interactions with fungal enzymes, enabling the synthesis of clinically vital azole antifungals. The compound’s significance extends beyond mere synthetic utility; it exemplifies the strategic application of fluorine chemistry and nitrogen-containing heterocycles to enhance pharmacological activity and metabolic stability in drug design paradigms [8] [10].
This compound adheres to IUPAC naming conventions, with "1-(2,4-Difluorophenyl)" defining the fluorinated benzene ring attached at the carbonyl carbon (position 1) of the ethanone group. The substituent at position 2 is the "1H-1,2,4-triazol-1-yl" moiety, indicating nitrogen linkage at the triazole ring’s N1 position. Its structural identity is unambiguously characterized by several key identifiers:
FC1=CC=C(C(=O)Cn2cncn2)c(F)c1
[6]Spectroscopic data confirms the presence of key functional groups: the carbonyl (C=O) stretch typically appears near 1670-1700 cm⁻¹ in infrared spectroscopy, while the difluorophenyl ring protons generate distinct AA'XX' splitting patterns in the aromatic region (δ 7.0-8.0 ppm) of the ¹H NMR spectrum. The methylene bridge (–CH₂–) connecting the carbonyl to the triazole resonates near δ 5.5-6.0 ppm [3] [6]. X-ray crystallography would reveal bond lengths and angles consistent with the planar triazole ring and the twisted conformation between the phenyl ring and the carbonyl group, influenced by steric and electronic effects of the ortho-fluorine atom [10].
Table 1: Nomenclature and Identifiers of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | PubChem [1] [5] |
Common Abbreviation | DFTA | Scimplify [8] |
CAS Registry Number | 86404-63-9 | LGC Standards, ChemScene [2] [3] |
Molecular Formula | C₁₀H₇F₂N₃O | PubChem, LGC Standards [1] [6] |
Molecular Weight | 223.18 g/mol | LGC Standards [2] |
SMILES | FC1=CC=C(C(=O)Cn2cncn2)c(F)c1 | LGC Standards [6] |
The development of 1,2,4-triazoles as a pharmacophore class traces back to Bladin's initial synthesis in 1885, involving low-yielding reactions like formamide with formylhydrazine [10]. Early synthetic routes were inefficient, limiting exploration. Significant advancements occurred in the mid-20th century with methods like the Pellizzari reaction (employing N,N-diformylhydrazine with primary amines under heat) and improved cyclization techniques using hydrazine sulfate and formamide [10]. These breakthroughs enabled systematic structure-activity relationship (SAR) studies, revealing the 1,2,4-triazole nucleus as a potent mimic of the imidazole ring in natural cofactors, but with superior metabolic stability and binding affinity towards fungal cytochrome P450 enzymes.
The strategic introduction of fluorine atoms into organic molecules, particularly into positions ortho and para to key functional groups on aromatic rings, emerged as a powerful tool in medicinal chemistry from the 1970s onwards. Fluorine's high electronegativity, small atomic radius, and ability to modulate lipophilicity, bioavailability, and binding interactions were exploited to enhance drug properties. Combining the 1,2,4-triazole scaffold with a 2,4-difluorophenyl moiety, as seen in DFTA, represents a deliberate design strategy. This fusion capitalizes on the triazole's metal-chelating capability (vital for inhibiting fungal CYP51) and the fluorinated phenyl ring's ability to enhance cell membrane penetration and optimize electronic distribution for target binding. DFTA thus embodies the convergence of these two historically significant trends in heterocyclic and fluorinated chemistry, specifically optimized for generating antifungal agents [8] [10].
DFTA serves as a crucial molecular building block in synthesizing major triazole antifungal agents. Its significance stems from possessing the core structural elements required for bioactivity: the 1,2,4-triazole ring capable of binding heme iron in fungal cytochrome P450 14α-demethylase (CYP51), and the lipophilic, electron-deficient difluorophenyl ring facilitating membrane permeation and specific enzyme interactions.
Table 2: Role of DFTA in Antifungal Drug Synthesis and Development
Role/Association | Specific Drug/Context | Key Chemical Transformation/Property | Reference |
---|---|---|---|
Synthetic Intermediate | Voriconazole | Nucleophilic addition to carbonyl, stereoselective reduction | [10] |
Recognized Impurity | Voriconazole (EP: Impurity A, USP: Related Compound C) | Potential precursor or degradation product | LGC Standards [2] [6] |
Recognized Impurity | Fluconazole (EP: Impurity E) | Structural fragment or potential metabolite | LGC Standards [2] |
Pharmacophore Core | General Triazole Antifungal Activity | Triazole N4 binds heme Fe; Difluorophenyl enhances lipophilicity/binding | PMC Review [10] |
Antitrypanosomal Activity | Trypanosoma cruzi (Amastigote stage) | EC₅₀ = 144 μM (High Content Screening) | MedChemExpress [4] |
Research Biochemical Reagent | Novel Antifungal Development | Used as precursor for synthesizing new triazole analogs | MedChemExpress [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7